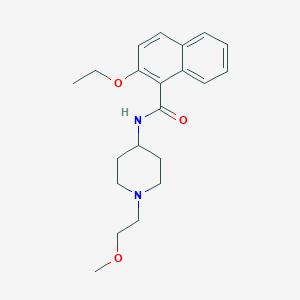![molecular formula C20H21N5O3 B2409831 1,3,7-trimethyl-8-(4-((2-methylallyl)oxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 929813-52-5](/img/structure/B2409831.png)
1,3,7-trimethyl-8-(4-((2-methylallyl)oxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1,3,7-trimethyl-8-(4-((2-methylallyl)oxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex chemical entity with unique properties and potential applications in various scientific fields. This compound is characterized by its purine-based structure, which is functionalized with multiple substituents that confer specific chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-trimethyl-8-(4-((2-methylallyl)oxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic synthesis techniques. The initial steps often include the preparation of the core purine structure, followed by the strategic introduction of methyl, allyl, and phenyl groups through a series of reactions such as alkylation, acylation, and etherification. The conditions for these reactions require precise control of temperature, pH, and solvent choice to achieve the desired yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve advanced methods such as continuous flow chemistry, which allows for the efficient and scalable synthesis of complex molecules. This approach minimizes the need for large reaction vessels and enables better control over reaction parameters, leading to higher efficiency and consistency in the production process.
Chemical Reactions Analysis
Types of Reactions
The compound 1,3,7-trimethyl-8-(4-((2-methylallyl)oxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is prone to several types of chemical reactions:
Oxidation: The compound can undergo oxidative transformations, particularly at its methyl and allyl groups, leading to the formation of oxidized derivatives.
Reduction: Selective reduction of the imidazo[2,1-f]purine ring can yield reduced analogs with varied biological activities.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the phenyl and purine moieties, introducing new functional groups or altering the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and a variety of nucleophiles and electrophiles depending on the desired substitution pattern. Reaction conditions are tailored to the specific transformation, often requiring catalysts, specific solvents, and controlled atmospheres to prevent unwanted side reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used
Scientific Research Applications
The compound 1,3,7-trimethyl-8-(4-((2-methylallyl)oxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has a broad range of applications in scientific research, spanning various disciplines:
Chemistry: Its unique structure makes it a valuable subject for studying reaction mechanisms, exploring new synthetic methodologies, and developing novel catalysts.
Biology: The compound's potential bioactivity can be harnessed for investigating cellular pathways, enzyme interactions, and as a lead compound for drug discovery.
Medicine: Preliminary studies suggest that this compound may exhibit pharmacological properties, such as anti-inflammatory, antioxidant, or anticancer activities, warranting further exploration in preclinical and clinical settings.
Industry: Its chemical properties can be leveraged in the development of advanced materials, such as coatings, polymers, and electronic devices.
Mechanism of Action
The mechanism by which 1,3,7-trimethyl-8-(4-((2-methylallyl)oxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exerts its effects is complex and multi-faceted. The compound's interaction with molecular targets typically involves binding to specific proteins or enzymes, thereby modulating their activity. This interaction can trigger a cascade of cellular events, influencing various signaling pathways and physiological processes. The detailed molecular targets and pathways involved are subjects of ongoing research, aiming to elucidate the precise mechanisms underlying its biological effects.
Comparison with Similar Compounds
When comparing 1,3,7-trimethyl-8-(4-((2-methylallyl)oxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with other similar compounds, several unique features stand out:
Structural Uniqueness: The specific arrangement of methyl, allyl, and phenyl groups on the purine backbone distinguishes this compound from other purine derivatives, potentially contributing to its distinct chemical and biological properties.
Reactivity Profile: The presence of multiple reactive sites allows for diverse chemical transformations, offering greater versatility in synthetic applications compared to simpler purine analogs.
List of Similar Compounds
1,3,7-trimethylxanthine (caffeine)
1,3-dimethylxanthine (theobromine)
1,3,7-trimethylpurine-2,6-dione (paraxanthine)
1,3,9-trimethylxanthine (theacrine)
Each of these compounds shares a purine core structure but varies in the nature and position of substituents, leading to differences in their chemical behavior and biological activity.
Properties
IUPAC Name |
2,4,7-trimethyl-6-[4-(2-methylprop-2-enoxy)phenyl]purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-12(2)11-28-15-8-6-14(7-9-15)25-13(3)10-24-16-17(21-19(24)25)22(4)20(27)23(5)18(16)26/h6-10H,1,11H2,2-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPFZWGNBVCNHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)OCC(=C)C)N(C(=O)N(C3=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-7-(4-methylphenyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2409751.png)
![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2409755.png)
![(1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/new.no-structure.jpg)
![N-(3-methylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2409759.png)

![2-Amino-1-{[2,2'-bithiophene]-5-yl}ethan-1-ol](/img/structure/B2409762.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2409764.png)
![Methyl 4-{[cis-2,6-dimethylmorpholin-4-yl]methyl}benzoate](/img/structure/B2409765.png)

![6-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2409767.png)


